4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine
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Overview
Description
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine is a heterocyclic compound that features both pyrazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine typically involves the formation of the pyrazole ring followed by its attachment to a pyrimidine moiety. One common method includes the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring. This is followed by a nucleophilic substitution reaction where the pyrazole derivative reacts with a halogenated pyrimidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated pyrimidines, bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinone
- 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinecarboxamide
- 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinecarboxylic acid
Uniqueness
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine is unique due to its specific substitution pattern, which can result in distinct biological activities compared to its analogs. The presence of both pyrazole and pyrimidine rings in a single molecule enhances its ability to interact with multiple biological targets, making it a versatile compound in drug discovery .
Properties
IUPAC Name |
4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-15-6-4-11(17-13)9-2-1-3-10(8-9)12-5-7-16-18-12/h1-8H,(H,16,18)(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEKBBVBVFDXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=C2)N)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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